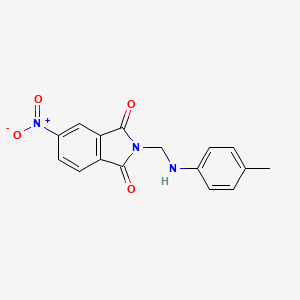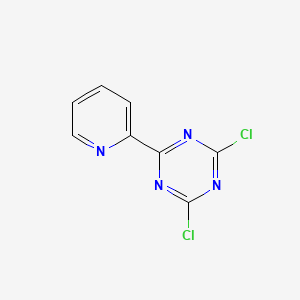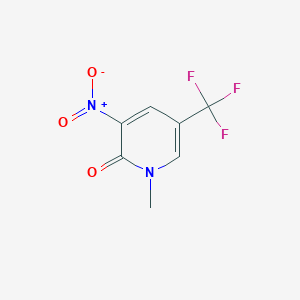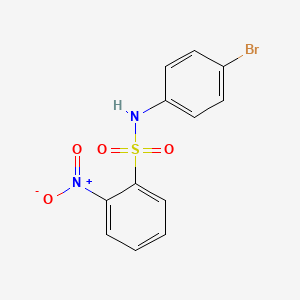
5-Nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-(p-tolylamino-metil)-isoindol-1,3-diona es un compuesto orgánico complejo que pertenece a la clase de derivados de isoindol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Nitro-2-(p-tolylamino-metil)-isoindol-1,3-diona típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye la nitración de 2-(p-tolylamino-metil)-isoindol-1,3-diona. Las condiciones de reacción a menudo involucran el uso de ácido nítrico concentrado y ácido sulfúrico como agentes nitrantes. La reacción se lleva a cabo bajo condiciones controladas de temperatura para garantizar la nitración selectiva en la posición 5 del anillo de isoindol.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar el uso de reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes del producto. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar la eficiencia del proceso de síntesis. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
5-Nitro-2-(p-tolylamino-metil)-isoindol-1,3-diona sufre varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro puede reducirse a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Reducción: El compuesto puede sufrir reacciones de reducción para formar aminas correspondientes.
Sustitución: El grupo nitro puede sustituirse con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Gas hidrógeno, catalizador de paladio.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Nucleófilos como aminas, tioles.
Principales productos formados
Oxidación: Formación de 5-amino-2-(p-tolylamino-metil)-isoindol-1,3-diona.
Reducción: Formación de 5-amino-2-(p-tolylamino-metil)-isoindol-1,3-diona.
Sustitución: Formación de varios derivados de isoindol sustituidos.
Aplicaciones Científicas De Investigación
5-Nitro-2-(p-tolylamino-metil)-isoindol-1,3-diona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Se utiliza en el desarrollo de materiales avanzados e intermediarios químicos.
Mecanismo De Acción
El mecanismo de acción de 5-Nitro-2-(p-tolylamino-metil)-isoindol-1,3-diona implica su interacción con objetivos moleculares y vías específicas. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que pueden interactuar con componentes celulares, lo que lleva a varios efectos biológicos. El compuesto también puede inhibir enzimas o receptores específicos, contribuyendo a su actividad biológica.
Comparación Con Compuestos Similares
Compuestos similares
- 5-Nitro-2-(fenilamino-metil)-isoindol-1,3-diona
- 5-Nitro-2-(metilamino-metil)-isoindol-1,3-diona
- 5-Nitro-2-(etilamino-metil)-isoindol-1,3-diona
Singularidad
5-Nitro-2-(p-tolylamino-metil)-isoindol-1,3-diona es único debido a la presencia del grupo p-tolylamino, que confiere propiedades químicas y biológicas distintas. Esta característica estructural lo diferencia de otros compuestos similares y contribuye a sus aplicaciones y actividades específicas.
Propiedades
Fórmula molecular |
C16H13N3O4 |
|---|---|
Peso molecular |
311.29 g/mol |
Nombre IUPAC |
2-[(4-methylanilino)methyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H13N3O4/c1-10-2-4-11(5-3-10)17-9-18-15(20)13-7-6-12(19(22)23)8-14(13)16(18)21/h2-8,17H,9H2,1H3 |
Clave InChI |
ZHBMHLPBRRDDFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[({2,2,2-Trichloro-1-[(2,4-dichlorobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11712266.png)
![4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11712267.png)
![N-[1-(Benzenesulfonyl)-2,2,2-trichloroethyl]-1-chloromethanecarbonimidoyl chloride](/img/structure/B11712275.png)
![3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11712284.png)
![Butyl 3-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11712305.png)
![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11712312.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride](/img/structure/B11712318.png)
![2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-heptylbenzoate](/img/structure/B11712323.png)

![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide](/img/structure/B11712338.png)
![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11712339.png)

![N-[(4-Methylphenyl)sulfonyl]tryptophan](/img/structure/B11712352.png)
